molecular formula C18H29NO B2420939 1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine CAS No. 201138-10-5

1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine

Cat. No.: B2420939
CAS No.: 201138-10-5
M. Wt: 275.436
InChI Key: CQJQZZVKELIUGA-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine (DAC) is a compound derived from a class of organic molecules known as piperidines. It’s a part of the larger family of adamantanes, which are polycyclic hydrocarbons with unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of DAC involves the polymerization of dialkyl fumarates containing bulky adamantyl ester groups . This process is carried out using conventional radical polymerization in the presence of a radical initiator .


Molecular Structure Analysis

Adamantanes, including DAC, are characterized by a high degree of symmetry . They consist of fused chair-form cyclohexane rings with the same structure as a diamond lattice .


Chemical Reactions Analysis

The chemical reactions involving DAC are primarily related to the polymerization of dialkyl fumarates . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical and Chemical Properties Analysis

Adamantane-containing compounds like DAC are known for their excellent thermal stability . They also have unique solid-state properties due to the alignment and anisotropic features of their rigid chains .

Scientific Research Applications

Organometallic Chemistry

Research in organometallic chemistry has explored the synthesis and properties of compounds related to 1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine, highlighting their potential in activating C–H bonds of moderately acidic substrates through specific donor–acceptor functionality. These compounds exhibit varying molecular structures and reactivities depending on their metal atoms and substituents, demonstrating their utility in hydroalumination or hydrogallation reactions (Uhl et al., 2016).

Antimicrobial and Antiviral Activities

The antimicrobial properties of piperine amide analogs, including those with adamantyl and monoterpene-derived fragments, have been studied, revealing significant activity against Mycobacterium tuberculosis H37Rv. These compounds offer a promising avenue for developing new treatments with low cytotoxicity against human cells (Philipova et al., 2018). Additionally, the anti-HIV-1 activity of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones has been evaluated, identifying compounds with potential for reducing viral replication (El-Emam et al., 2004).

Synthesis and Evaluation of Novel Compounds

Research has also focused on synthesizing novel compounds for potential therapeutic applications, including inhibitors of human and murine soluble epoxide hydrolase, which have shown promise in reducing inflammatory pain. These studies highlight the significance of the adamantyl group in enhancing the pharmacokinetic parameters and efficacy of these compounds (Rose et al., 2010).

Structural and Reactivity Investigations

Investigations into the structural effects on the reactivity of carbon radicals in homolytic aromatic substitution have shed light on the nucleophilicity of bridgehead radicals, including those derived from adamantyl groups. These studies provide valuable insights into the mechanisms underlying these reactions and the influence of structural factors on reactivity (Fiorentino et al., 1977).

Safety and Hazards

While specific safety and hazard information for DAC is not available in the sources I found, it’s important to note that similar adamantane-containing compounds have been reported to have significant neurotoxicity at doses only 3 – 5 times greater than the therapeutic ones .

Future Directions

The future directions for DAC and similar compounds involve further exploration of their unique properties and potential applications. These compounds have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Their high reactivity and unique properties make them promising candidates for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Properties

IUPAC Name

(3,5-dimethyl-1-adamantyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-16-8-14-9-17(2,11-16)13-18(10-14,12-16)15(20)19-6-4-3-5-7-19/h14H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJQZZVKELIUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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